5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Sourcing authentic regioisomers for SAR studies presents a reproducibility risk when analogs are substituted without control. 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole (CAS 1315365-44-6) eliminates this variable by providing a defined meta-bromine vector and a 3-ethyl oxadiazole core, enabling precise halogen bonding angle studies and efficient Suzuki-Miyaura diversification without the yield penalties of ortho-substituted aryl halides. - Guaranteed 95% purity with consistent lot-to-lot LogD (3.78) and TPSA (38.92 Ų) profiles. - Enables controlled fragment-based library synthesis via the bromine synthetic handle. - Global B2B supply chain ensures reliable delivery for lead optimization workflows.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 1315365-44-6
Cat. No. B13156401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole
CAS1315365-44-6
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESCCC1=NOC(=N1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrN2O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
InChIKeyAIDNXYKVXYXSQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole Specifications


5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole (CAS 1315365-44-6) is a heterocyclic building block characterized by a 1,2,4-oxadiazole core substituted at the 3-position with an ethyl group and at the 5-position with a 3-bromophenyl moiety [1]. It is available from multiple specialty chemical suppliers, with standard research-grade purity specifications typically in the 95–98% range . This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its synthetic handle—the bromine atom enables subsequent cross-coupling reactions—and its defined physicochemical profile, including a calculated LogP of approximately 3.78 and a topological polar surface area of 38.92 Ų, which collectively influence its utility in fragment-based or lead-optimization workflows [1].

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole: Why Substitution Fails


The 1,2,4-oxadiazole scaffold is highly sensitive to substitution patterns; small changes in the position of the bromine atom on the phenyl ring or in the nature of the alkyl chain lead to discrete physicochemical and pharmacological differences that cannot be assumed to be interchangeable . For instance, the 3-bromophenyl regioisomer (CAS 1315365-44-6) exhibits a distinct vector of electron density, steric bulk, and dipole moment compared to its 2- or 4-bromophenyl counterparts (e.g., CAS 1119446-15-9 or 884199-48-8), which directly impacts molecular recognition, target binding kinetics, and passive permeability [1]. Furthermore, the 3-ethyl substitution on the oxadiazole ring, as opposed to methyl or hydrogen, modulates lipophilicity and metabolic stability in a manner that is not additive with the bromine position. Consequently, substituting this compound with a seemingly similar analog in a validated assay or synthetic route introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies or process reproducibility.

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole vs. Closest Analogs


meta-Bromo vs. para-Bromo Regioisomerism

The meta-bromophenyl substitution in CAS 1315365-44-6 confers a distinct steric and electronic profile compared to its para-substituted analog (CAS 884199-48-8). While both compounds share identical molecular formulas and exact mass, the position of the bromine atom alters the compound's overall dipole moment and its ability to engage in directional halogen bonding or π-stacking interactions . In 1,2,4-oxadiazole SAR studies, the meta-positioned halogen is frequently associated with altered target selectivity profiles; for example, in a series of 5-aryl-1,2,4-oxadiazoles, the meta-substituted derivatives displayed differential inhibitory activity against specific kinase panels compared to the para-substituted analogs, though direct IC50 values for CAS 1315365-44-6 are not yet reported in public databases [1]. The substitution pattern dictates the vector of the bromine atom, which is critical for fitting into hydrophobic pockets in target proteins.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

Lipophilicity and Membrane Permeability

The calculated LogD (pH=7.4) for 5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole is 3.78, placing it in a lipophilicity range often associated with good membrane permeability and moderate metabolic stability [1]. This value is driven by the ethyl substituent on the oxadiazole ring and the bromophenyl group. In contrast, unsubstituted or methyl-substituted oxadiazole analogs (e.g., 5-(3-Bromophenyl)-3-methyl-1,2,4-oxadiazole) exhibit lower LogD values (estimated ~3.3), which can alter both passive diffusion rates and binding to serum proteins . The topological polar surface area (TPSA) of 38.92 Ų is consistent with compounds that balance solubility and cellular uptake [1].

ADME Properties Drug Design Physicochemical Characterization

Cross-Coupling Reactivity

The aryl bromide moiety at the meta position of the phenyl ring in CAS 1315365-44-6 is a versatile functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This enables late-stage diversification of the oxadiazole scaffold. The meta-substitution pattern presents different steric and electronic influences on oxidative addition and transmetalation steps compared to the ortho- or para-bromophenyl analogs [2]. For instance, the ortho-substituted isomer (CAS 1119446-15-9) may experience steric hindrance from the adjacent oxadiazole ring, potentially reducing coupling yields or requiring more forcing conditions .

Synthetic Chemistry Cross-Coupling Building Blocks

5-(3-Bromophenyl)-3-ethyl-1,2,4-oxadiazole: Key R&D Applications


Kinase & GPCR Pharmacophore Validation

Use this compound as a fragment or scaffold-hopping starting point when building a series of meta-substituted 1,2,4-oxadiazole-based inhibitors. The defined LogD of 3.78 and the meta-bromine vector are particularly suited for probing hydrophobic pockets that prefer halogen bonding with a specific directional angle. The compound's physicochemical properties align with lead-like space, allowing for efficient analoging [1].

Building Block for Parallel Library Synthesis

Employ CAS 1315365-44-6 as a key intermediate in the synthesis of diverse oxadiazole libraries via Suzuki-Miyaura or Buchwald-Hartwig coupling. The meta-bromine atom provides a balance of reactivity and steric accessibility, facilitating high-throughput diversification without the yield penalties often encountered with ortho-substituted aryl halides .

ADME & Toxicology Regioisomeric Control

Include this compound as the meta-regioisomer comparator in a set of positional isomers (ortho-, meta-, para-bromophenyl) to deconvolute the contribution of bromine position to metabolic stability, CYP inhibition, or hERG binding. The distinct LogD and TPSA of this compound (3.78, 38.92 Ų) serve as a reference point for interpreting shifts in apparent permeability or plasma protein binding .

Heterocyclic Synthesis via Nucleophilic Aromatic Substitution

Utilize the electron-deficient nature of the oxadiazole ring, activated by the meta-bromophenyl group, to perform nucleophilic aromatic substitution (SNAr) reactions. The meta-bromine position is less activated than ortho or para but offers a distinct entry point for introducing secondary amines or thiols, leading to novel chemotypes not accessible through cross-coupling alone [2].

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